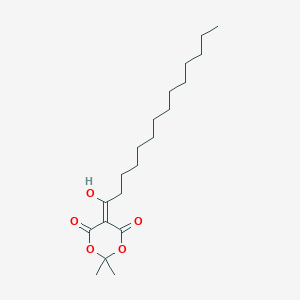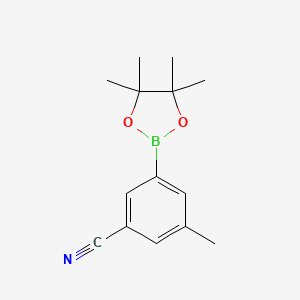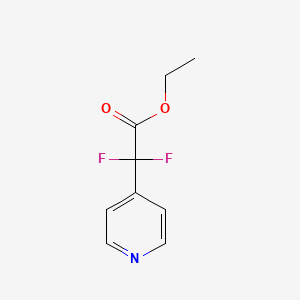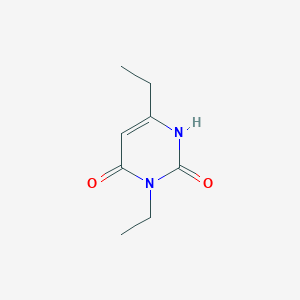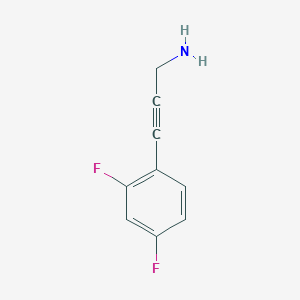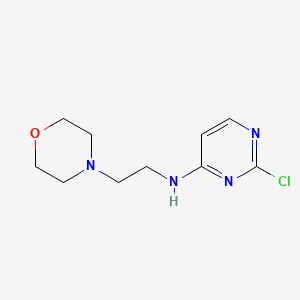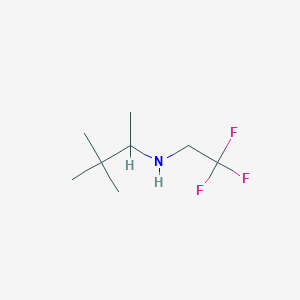
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine
概要
説明
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a chemical compound belonging to the class of amines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3,3-dimethylbutan-2-ol with 2,2,2-trifluoroethylamine under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction may result in the formation of amines or alcohols.
科学的研究の応用
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine has several scientific research applications across various fields:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.
Medicine: It could be explored for its therapeutic properties, potentially leading to the development of new drugs or treatments.
Industry: The compound's unique properties may find applications in industrial processes, such as in the production of specialty chemicals or materials.
作用機序
The mechanism by which (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
3,3-Dimethylbutan-2-ol: A closely related alcohol with a similar structure but lacking the trifluoroethyl group.
2,2,2-Trifluoroethylamine: A simpler amine with the trifluoroethyl group but without the 3,3-dimethylbutan-2-yl moiety.
The uniqueness of this compound lies in its combination of the bulky 3,3-dimethylbutan-2-yl group and the electron-withdrawing trifluoroethyl group, which can influence its reactivity and properties.
特性
IUPAC Name |
3,3-dimethyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(7(2,3)4)12-5-8(9,10)11/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDPNCQMYFXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


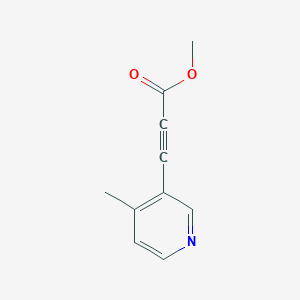
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
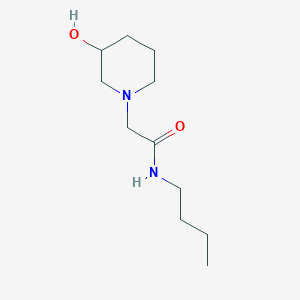
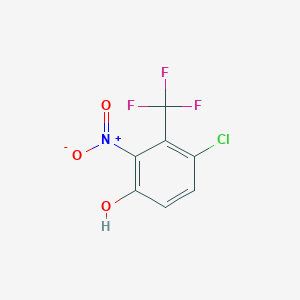
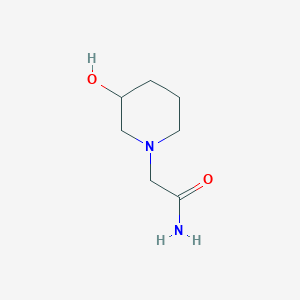
amine](/img/structure/B1488315.png)
